molecular formula C17H15N3O3 B226780 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B226780
M. Wt: 309.32 g/mol
InChI Key: SNWYITRUGCYUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as EFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EFP is a heterocyclic compound that contains a pyrrole ring fused with a pyrazole ring. This compound has shown promising results in various scientific studies, making it a topic of interest for researchers in the field of drug discovery.

Mechanism Of Action

The mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it is believed to act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been found to modulate the expression of various genes involved in cell proliferation, survival, and apoptosis. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-microbial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several advantages in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in various scientific studies, making it a topic of interest for researchers in the field of drug discovery. However, there are also limitations associated with 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. It has low solubility in water, which can make it challenging to work with. Additionally, the exact mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood, which can make it difficult to optimize its use.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One potential area of interest is the development of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and its potential applications in various fields of medicine. Further research is also needed to optimize the synthesis of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and to improve its solubility in water. Overall, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has shown promising results in various scientific studies and has the potential to be a valuable tool in the field of drug discovery.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multistep reaction involving the condensation of 4-ethoxyaniline and 2-furylacrolein in the presence of a base, followed by a cyclization reaction using hydrazine hydrate and acetic acid. The final product is obtained through a reaction with acetic anhydride and acetic acid. This method has been optimized to yield high purity and good yields of 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.

Scientific Research Applications

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to possess anti-microbial activity against various bacterial strains.

properties

Product Name

3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-(furan-2-yl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C17H15N3O3/c1-2-22-11-7-5-10(6-8-11)14-13-15(12-4-3-9-23-12)18-17(21)16(13)20-19-14/h3-9,15H,2H2,1H3,(H,18,21)(H,19,20)

InChI Key

SNWYITRUGCYUCH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C(NC3=O)C4=CC=CO4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C(NC3=O)C4=CC=CO4

Origin of Product

United States

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